molecular formula C9H5CsF4O2S B8086944 Phenylsulfanyltetrafluoropropionic acid Cs salt

Phenylsulfanyltetrafluoropropionic acid Cs salt

Cat. No.: B8086944
M. Wt: 386.10 g/mol
InChI Key: FUAADBQFBZMUOL-UHFFFAOYSA-M
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Description

Phenylsulfanyltetrafluoropropionic acid Cs salt is a chemical compound that features a cesium ion paired with a complex organic anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylsulfanyltetrafluoropropionic acid Cs salt typically involves the reaction of cesium carbonate with 2,2,3,3-tetrafluoro-3-phenylsulfanylpropanoic acid. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The cesium carbonate acts as a base, facilitating the deprotonation of the carboxylic acid and forming the cesium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenylsulfanyltetrafluoropropionic acid Cs salt can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the fluorinated carbon chain.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified fluorinated carbon chains.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenylsulfanyltetrafluoropropionic acid Cs salt has several scientific research applications, including:

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Phenylsulfanyltetrafluoropropionic acid Cs salt exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorinated carbon chain and phenylsulfanyl group can interact with active sites of enzymes, potentially inhibiting their activity. The cesium ion may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoic acid: A perfluorinated compound with similar fluorinated carbon chains.

    Perfluorooctanoic acid (PFOA): Another fluorinated compound used in industrial applications.

Uniqueness

Phenylsulfanyltetrafluoropropionic acid Cs salt is unique due to the presence of the cesium ion and the phenylsulfanyl group

Properties

IUPAC Name

cesium;2,2,3,3-tetrafluoro-3-phenylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2S.Cs/c10-8(11,7(14)15)9(12,13)16-6-4-2-1-3-5-6;/h1-5H,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAADBQFBZMUOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(C(=O)[O-])(F)F)(F)F.[Cs+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5CsF4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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